molecular formula C23H24N4O2 B12756446 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 184691-40-5

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12756446
CAS No.: 184691-40-5
M. Wt: 388.5 g/mol
InChI Key: QKSARPLRCOBWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine moiety through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include halogenated precursors, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- include other heterocyclic compounds with fused ring systems and piperazine moieties. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups, leading to unique applications and effects.

List of Similar Compounds

  • 1H-Pyrido(3,4-b)indole derivatives
  • Piperazine-containing heterocycles
  • Fused ring systems with nitrogen atoms

Properties

CAS No.

184691-40-5

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)ethyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione

InChI

InChI=1S/C23H24N4O2/c28-21-16-19-18-8-4-5-9-20(18)24-22(19)23(29)27(21)15-12-25-10-13-26(14-11-25)17-6-2-1-3-7-17/h1-9,24H,10-16H2

InChI Key

QKSARPLRCOBWLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.